

Ki-67 flow cytometry protocol for peripheral blood mononuclear cells

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Compound of Interest

Compound Name: MD01-67

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Application Notes: Ki-67 Measurement in PBMCs by Flow Cytometry

Introduction

The Ki-67 protein is a nuclear antigen strictly associated with cellular proliferation.^[1] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent, resting cells (G0).^{[1][2][3]} This characteristic makes Ki-67 an essential biomarker for assessing the proliferative activity of various cell populations. In immunology and drug development, measuring the Ki-67 proliferation index in Peripheral Blood Mononuclear Cell (PBMC) subsets via flow cytometry provides critical insights into immune activation, disease status, and response to therapies. This multicolor flow cytometry assay is a robust tool for single-cell analysis in clinical and research settings.^[4]

Experimental Protocol

This protocol details the steps for cell surface and subsequent intracellular staining of Ki-67 in human PBMCs for analysis by flow cytometry. It is crucial to perform cell surface staining before fixation and permeabilization, as these steps can alter surface antigen availability.^[5]

I. Materials and Reagents

- Biological Samples: Fresh human peripheral blood collected in EDTA or Sodium Heparin tubes.
- PBMC Isolation: Density gradient medium (e.g., Ficoll-Paque).
- Buffers:
 - Phosphate-Buffered Saline (PBS), pH 7.2.
 - Staining Buffer (e.g., PBS with 1% FBS and 0.09% Sodium Azide).[6]
 - Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ Foxp3/Transcription Factor Staining Buffer Set or similar).[1]
 - Permeabilization Wash Buffer (e.g., 1X BD Perm/Wash™ buffer).[4]
- Antibodies:
 - Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) to identify lymphocyte subsets.
 - Fluorochrome-conjugated anti-human Ki-67 antibody (e.g., Clone B56).[6][7]
 - Matching isotype control for Ki-67.
- Viability Dye: A fixable viability dye to exclude dead cells from analysis.
- Equipment:
 - Flow cytometer (e.g., BD FACSCanto™ System).[4]
 - Centrifuge.
 - Vortex mixer.
 - Micropipettes.
 - 12x75 mm flow cytometry tubes.

II. Methodology

Step 1: PBMC Isolation

- Isolate PBMCs from whole blood using density gradient centrifugation according to the manufacturer's instructions.
- Wash the isolated PBMCs twice with PBS or Staining Buffer.
- Perform a cell count and viability assessment (e.g., using Trypan Blue). Resuspend the cell pellet to a concentration of 1×10^7 cells/mL in Staining Buffer.[6]

Step 2: Cell Surface Staining & Viability

- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.[6]
- Add the fixable viability dye according to the manufacturer's protocol and incubate.
- Add the predetermined optimal concentrations of fluorochrome-conjugated surface marker antibodies (e.g., anti-CD3, CD4, CD8) to the cell suspension.
- Vortex gently and incubate for 20-30 minutes at room temperature or 4°C, protected from light.[8]
- Wash the cells by adding 2 mL of Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

Step 3: Fixation and Permeabilization Note: Different intracellular targets may require different fixation/permeabilization buffers. For nuclear antigens like Ki-67, a transcription factor buffer set is highly effective.[1][3]

- Resuspend the cell pellet from Step 2 in 1 mL of freshly prepared Fixation/Permeabilization solution.
- Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.
- Wash the cells by adding 2 mL of 1X Permeabilization Wash Buffer and centrifuging. Discard the supernatant. Repeat the wash step.

Step 4: Intracellular Staining (Ki-67)

- Resuspend the permeabilized cell pellet in 100 μ L of 1X Permeabilization Wash Buffer.[\[4\]](#)
- Add the appropriate volume of fluorochrome-conjugated anti-Ki-67 antibody (and its corresponding isotype control in a separate tube).
- Vortex gently and incubate for 30-60 minutes at 4°C in the dark.[\[4\]](#)
- Wash the cells twice with 2 mL of 1X Permeabilization Wash Buffer, centrifuging at 300-400 x g for 5 minutes after each wash.[\[4\]](#)
- Resuspend the final cell pellet in 300-500 μ L of Staining Buffer for flow cytometry acquisition.[\[4\]](#)

Step 5: Flow Cytometry Acquisition and Analysis

- Acquire samples on the flow cytometer as soon as possible.
- Collect a sufficient number of events (e.g., at least 20,000 events in the lymphocyte gate) for robust statistical analysis.[\[1\]](#)
- Analyze the data using appropriate software. Use a Fluorescence Minus One (FMO) control for the Ki-67 channel to accurately set the gate for positive cells.[\[4\]](#)

Data Presentation and Expected Results

The percentage of Ki-67 positive cells can vary significantly between different lymphocyte subsets and is typically low in resting, healthy individuals.[\[4\]](#) Upon stimulation (e.g., in response to infection, vaccination, or in vitro mitogens), the Ki-67 index is expected to increase.

Table 1: Example Ki-67 Expression in Human PBMC Subsets

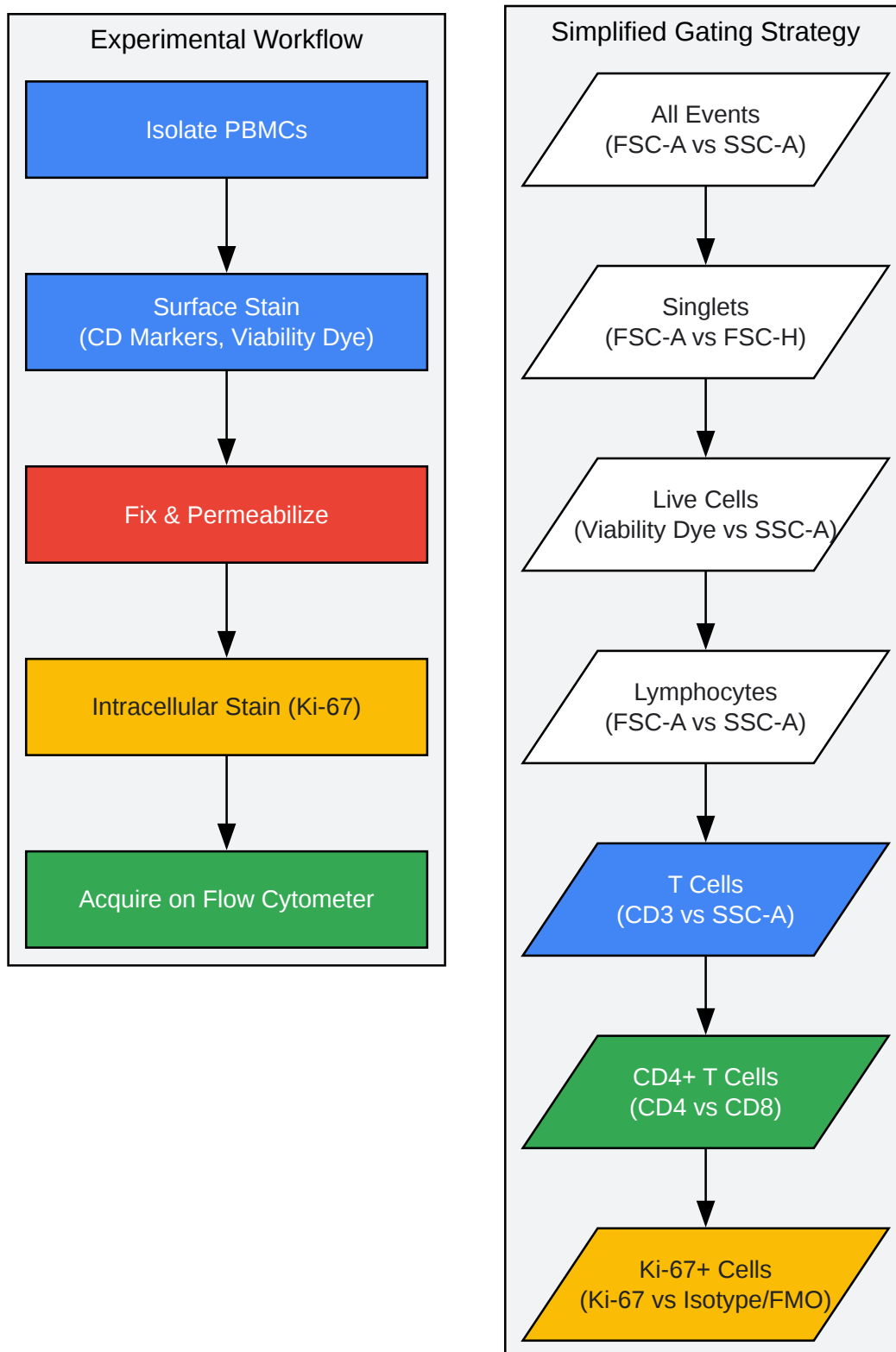
Cell Subset	Marker Profile	Condition	Mean % Ki-67+ Cells (Range)
CD4+ Helper T Cells	CD3+ CD4+	Unstimulated (Healthy)	1.5% (0.5 - 3.0%)
Stimulated (e.g., anti-CD3)	> 30%		
CD8+ Cytotoxic T Cells	CD3+ CD8+	Unstimulated (Healthy)	1.8% (0.7 - 3.5%)
Stimulated (e.g., anti-CD3)	> 40%		
Regulatory T Cells	CD3+ CD4+ CD25 ^{high} CD127 ^{low}	Unstimulated (Healthy)	5.0% (2.0 - 10.0%)
B Cells	CD3- CD19+	Unstimulated (Healthy)	0.8% (0.3 - 2.0%)
NK Cells	CD3- CD56+	Unstimulated (Healthy)	1.0% (0.4 - 2.5%)

Note: These values are illustrative and can vary based on donor health, age, and specific experimental conditions. Data derived from principles outlined in cited literature.[\[4\]](#)[\[9\]](#)

Visualizations

Workflow and Gating Strategy

The following diagrams illustrate the experimental workflow and a representative gating strategy for identifying Ki-67 positive T cells.

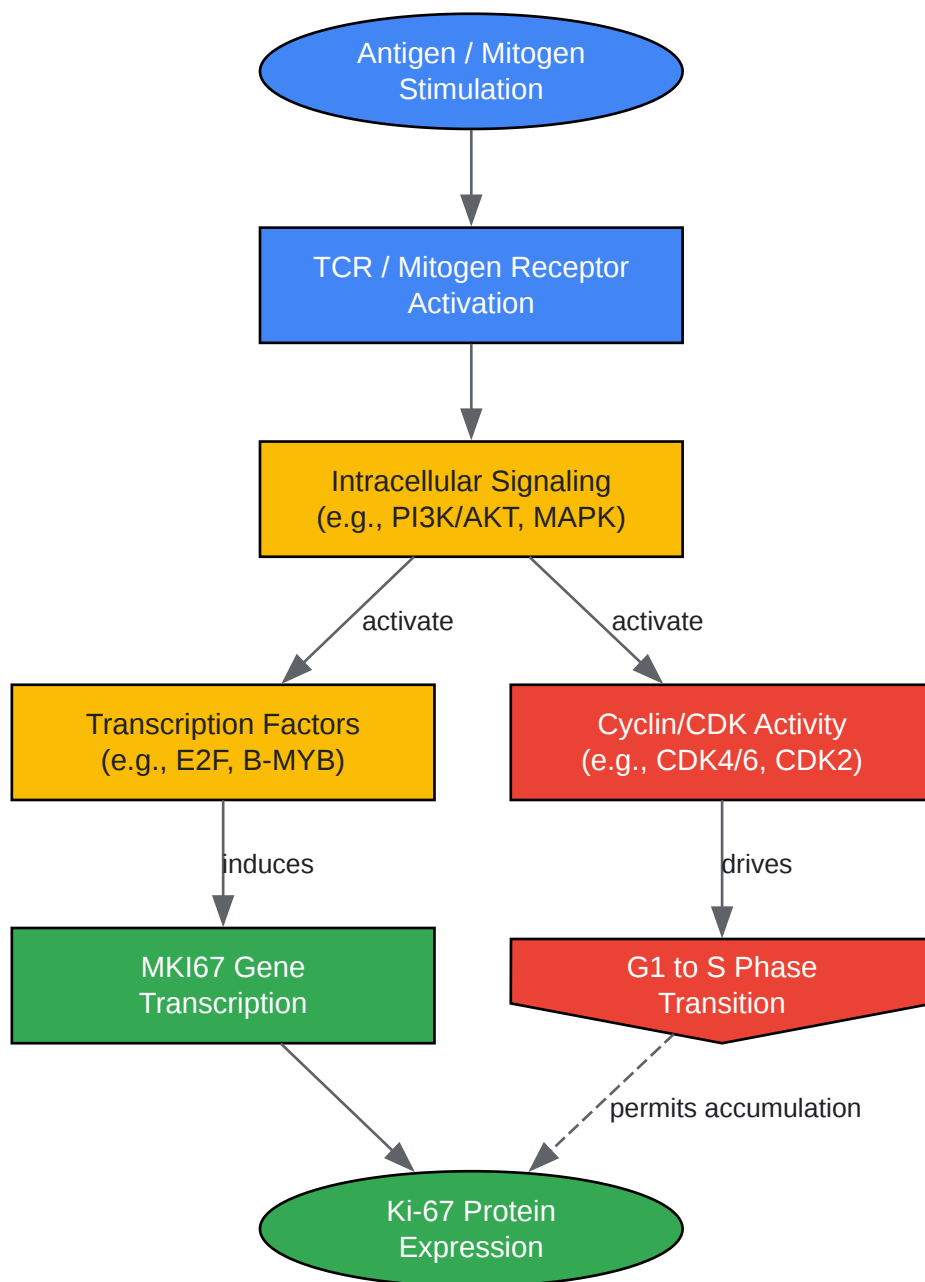


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Ki-67 Flow Cytometry Workflow and Gating.

Regulation of Ki-67 Expression

Ki-67 is not part of a signaling cascade itself but is a downstream marker of cell cycle entry. Its expression is tightly regulated by cell cycle machinery. Mitogenic or antigenic stimulation triggers signaling pathways that lead to the transcription of genes required for proliferation, including the gene for Ki-67 (MKI67).



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Simplified pathway to Ki-67 expression.

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